

JNJ-42153605: A Technical Overview of its Discovery and Preclinical Development

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Compound of Interest

Compound Name: JNJ-42153605

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Abstract

JNJ-42153605 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2), a promising target for the treatment of central nervous system disorders. This technical guide provides an in-depth overview of the discovery and preclinical development of **JNJ-42153605**, summarizing key quantitative data, detailing experimental protocols, and illustrating relevant biological pathways and experimental workflows.

Introduction

Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, and its dysregulation is implicated in various neurological and psychiatric disorders. The metabotropic glutamate receptor 2 (mGluR2), a G-protein coupled receptor, acts as an autoreceptor to negatively modulate glutamate release. This has made it an attractive therapeutic target. **JNJ-42153605** emerged from a lead optimization program aimed at developing potent, selective, and metabolically stable mGluR2 PAMs.^{[1][2][3]} This document details the scientific journey of **JNJ-42153605** from its discovery to its preclinical characterization.

Discovery and Lead Optimization

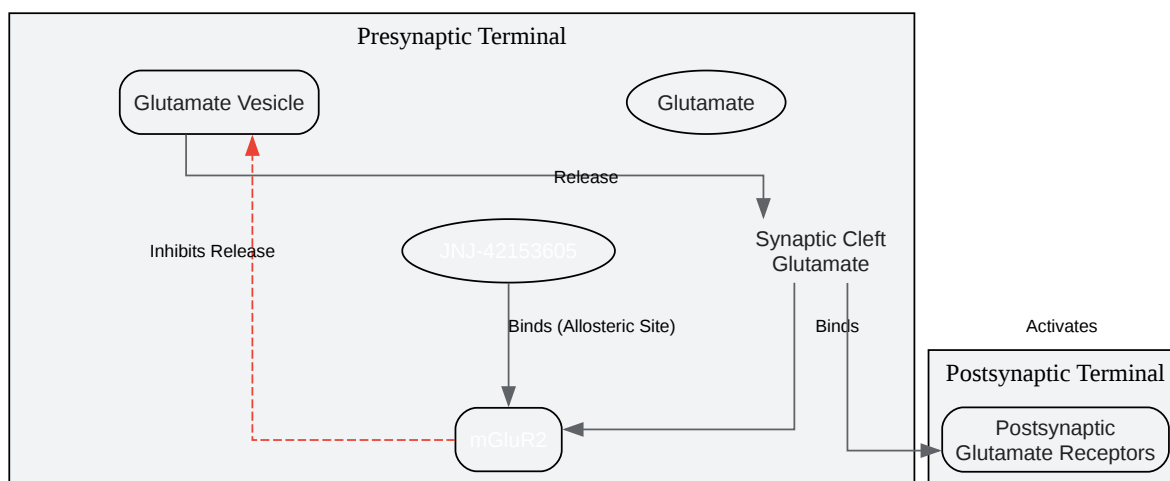
JNJ-42153605 was developed through a focused lead optimization effort starting from a series of 1,2,4-triazolo[4,3-a]pyridines. The primary goals of this program were to enhance potency at the mGluR2 receptor, improve selectivity against other receptors, and optimize pharmacokinetic properties, particularly metabolic stability.

Chemical Synthesis

The synthesis of **JNJ-42153605** involves a multi-step process, which is detailed in the primary discovery publication. The core triazolopyridine scaffold is constructed, followed by the introduction of the cyclopropylmethyl and 4-phenylpiperidine moieties.

Mechanism of Action

JNJ-42153605 acts as a positive allosteric modulator of the mGluR2 receptor. This means it does not activate the receptor directly but enhances the receptor's response to the endogenous agonist, glutamate. This modulation leads to a more potent inhibition of glutamate release from presynaptic terminals.



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Figure 1: Mechanism of Action of JNJ-42153605.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for **JNJ-42153605**.

In Vitro Pharmacology

Parameter	Species	Cell Line	Value	Reference
EC50 (PAM activity)	Human	CHO	17 nM	[4][5]
Selectivity	Various	CEREP panel	>100-fold for mGluR2	[6]

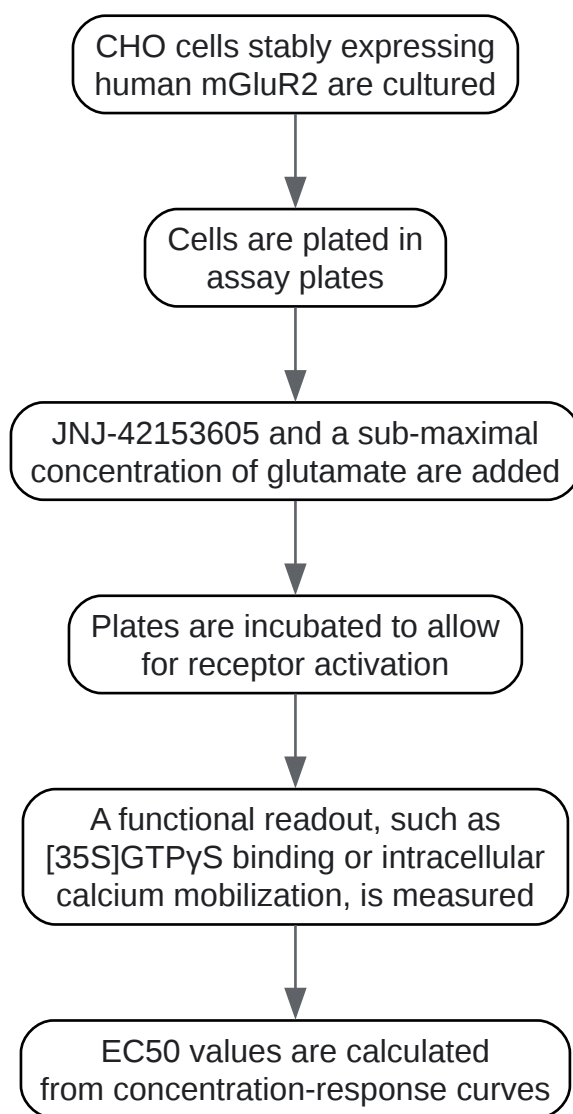
In Vivo Efficacy

Model	Species	Endpoint	Dose/Route	Effect	Reference
PCP-induced Hyperlocomotion	Mouse	Reversal of hyperlocomotion	ED50 = 5.4 mg/kg (s.c.)	Significant reversal	[1][2]
REM Sleep Inhibition	Rat	Inhibition of REM sleep	3 mg/kg (p.o.)	Significant inhibition	[1][2]
Conditioned Avoidance Response	Rat	Inhibition of avoidance	-	Active	[1]
Rotarod	Rat	Motor coordination	20 mg/kg (p.o.)	Small, transient effect	[1]

Experimental Protocols

In Vitro mGluR2 PAM Assay

A detailed, step-by-step protocol for the in vitro assays is not publicly available. However, based on the literature, the following general workflow is employed:



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Figure 2: General Workflow for In Vitro mGluR2 PAM Assay.

General Methodology: Chinese Hamster Ovary (CHO) cells stably expressing the human mGluR2 receptor are utilized.^[4] The potency of **JNJ-42153605** as a PAM is determined by measuring its ability to enhance the response of the receptor to a sub-maximal concentration of glutamate. Common readouts for mGluR2 activation include [35S]GTPyS binding assays or measurements of intracellular calcium mobilization.^{[3][7]}

In Vivo PCP-Induced Hyperlocomotion in Mice

Objective: To assess the potential antipsychotic-like activity of **JNJ-42153605**.

Protocol:

- Male mice are habituated to the testing environment (e.g., open-field arenas).
- A baseline locomotor activity is recorded.
- **JNJ-42153605** is administered subcutaneously (s.c.). The vehicle used is typically 10% or 20% hydroxypropyl- β -cyclodextrin containing one equivalent of hydrochloric acid.^[1]
- After a pre-treatment period, phencyclidine (PCP), a psychostimulant that induces hyperlocomotion, is administered.
- Locomotor activity is then recorded for a defined period.
- The ability of **JNJ-42153605** to reverse the PCP-induced hyperlocomotion is quantified.

In Vivo REM Sleep Inhibition in Rats

Objective: To evaluate the central activity of **JNJ-42153605** on sleep architecture.

Protocol:

- Male rats are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording.
- Following a recovery period, animals are habituated to the recording chambers.
- **JNJ-42153605** is administered orally (p.o.).
- EEG and EMG are continuously recorded to monitor sleep-wake states (wakefulness, non-REM sleep, and REM sleep).
- The effect of **JNJ-42153605** on the duration and latency of REM sleep is analyzed.

Development Status

Based on publicly available information, the development of **JNJ-42153605** appears to be in the preclinical stage. There is no evidence to suggest that this specific compound has entered

human clinical trials. Related mGluR2 PAMs from the same company, such as JNJ-40411813, have progressed to clinical studies for indications like schizophrenia.[8]

Conclusion

JNJ-42153605 is a potent and selective mGluR2 positive allosteric modulator that has demonstrated promising preclinical efficacy in animal models relevant to psychiatric disorders. Its discovery and optimization highlight a successful medicinal chemistry effort to improve upon earlier lead compounds. While its clinical development status is not publicly known, the preclinical data suggest that it represents a valuable tool for further investigating the therapeutic potential of mGluR2 modulation.

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